4-nitrofenil-beta-D-glucurónido

Descripción general

Descripción

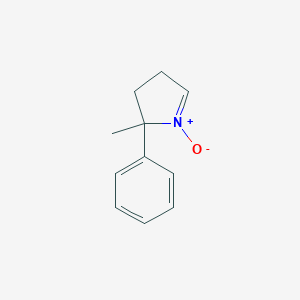

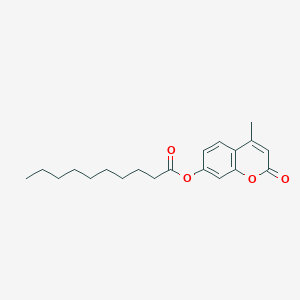

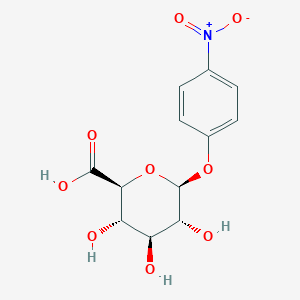

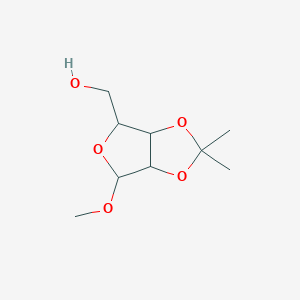

4-nitrophenyl beta-D-glucuronide is a beta-D-glucosiduronic acid having a 4-nitrophenyl substituent at the anomeric position. It has a role as a chromogenic compound. It is a beta-D-glucosiduronic acid and a C-nitro compound. It is functionally related to a 4-nitrophenol.

Aplicaciones Científicas De Investigación

Determinación de la actividad de β-glucuronidasa en muestras de orina

El 4-nitrofenil-beta-D-glucurónido se utiliza como sustrato para medir la actividad de la β-glucuronidasa en muestras de orina . El compuesto es hidrolizado por la enzima, produciendo un producto coloreado que puede ser cuantificado espectrofotométricamente.

Estudio de la actividad de β-glucuronidasa en bacterias

Este compuesto también se utiliza para estudiar la actividad de la β-glucuronidasa de las bacterias en el contenido de digesta del ciego . Esto ayuda a comprender el papel de la microbiota intestinal en varios procesos fisiológicos y patológicos.

Análisis de la actividad de β-glucuronidasa en hígado bovino

El this compound se utiliza en el análisis de la actividad de la β-glucuronidasa en hígado bovino . Esto es importante en medicina veterinaria y ganadería, ya que ayuda a comprender el metabolismo de los fármacos y otras sustancias en el ganado.

Estudio del efecto inhibitorio de los extractos de plantas

El compuesto se ha utilizado para estudiar el efecto inhibitorio de los extractos de Phyllanthus amarus sobre la β-glucuronidasa . Esto es significativo en el campo de la etnofarmacología, ya que contribuye a la comprensión de las propiedades medicinales de esta planta.

Sustrato cromogénico para la detección del gen de β-glucuronidasa

El this compound actúa como un sustrato cromogénico utilizado para la detección del gen de la β-glucuronidasa (GUS) . Esto es particularmente útil en biología molecular e ingeniería genética, donde el gen GUS se utiliza a menudo como gen reportero.

Ensayos enzimáticos bioquímicos

Este compuesto se utiliza en ensayos enzimáticos bioquímicos . Es hidrolizado por la β-glucuronidasa para producir un producto coloreado, lo que permite cuantificar la actividad de la enzima.

Análisis de diagnóstico in vitro

El this compound se utiliza en el análisis de diagnóstico in vitro . Se puede utilizar en laboratorios clínicos para medir la actividad de la β-glucuronidasa, que puede ser un marcador de ciertas enfermedades.

Investigación en química de carbohidratos

Dada su estructura, el this compound también es relevante en la investigación relacionada con la química de los carbohidratos . Se puede utilizar para estudiar las propiedades y reacciones de los glucurónidos, un tipo de glucósido formado a partir del ácido glucurónico.

Mecanismo De Acción

Target of Action

The primary target of 4-Nitrophenyl-beta-D-glucuronide is the enzyme β-glucuronidase . This enzyme plays a crucial role in the metabolism of glucuronides, a family of compounds involved in the detoxification and elimination of potentially harmful substances in the body .

Mode of Action

4-Nitrophenyl-beta-D-glucuronide acts as a chromogenic substrate for β-glucuronidase . When this compound is cleaved by the enzyme, it releases 4-nitrophenol , a compound that can be detected colorimetrically . This interaction allows the activity of β-glucuronidase to be measured and quantified .

Biochemical Pathways

The action of 4-Nitrophenyl-beta-D-glucuronide primarily affects the glucuronidation pathway . This pathway is part of the body’s defense mechanism against xenobiotics and endobiotics. It involves the addition of a glucuronic acid moiety to these substances to increase their solubility and facilitate their excretion .

Pharmacokinetics

As a substrate for β-glucuronidase, it is likely to be involved in metabolic processes in the body, particularly in the liver where the enzyme is abundantly present .

Result of Action

The cleavage of 4-Nitrophenyl-beta-D-glucuronide by β-glucuronidase results in the release of 4-nitrophenol . This compound can be quantified colorimetrically, providing a measure of the activity of β-glucuronidase . This can be particularly useful in research and diagnostic settings, where the activity of this enzyme may be of interest .

Action Environment

The action of 4-Nitrophenyl-beta-D-glucuronide is likely to be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other substances that may interact with the compound or the enzyme, and the specific characteristics of the biological system in which the action is taking place . .

Análisis Bioquímico

Biochemical Properties

4-Nitrophenyl-beta-D-glucuronide plays a crucial role in biochemical reactions. It is often used as a substrate for the enzyme β-glucuronidase . The interaction between 4-Nitrophenyl-beta-D-glucuronide and β-glucuronidase is a key step in the breakdown of complex carbohydrates in the body .

Cellular Effects

The effects of 4-Nitrophenyl-beta-D-glucuronide on cells are primarily related to its role as a substrate for β-glucuronidase. This enzyme is involved in the metabolism of glucuronides, a class of carbohydrates that play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Nitrophenyl-beta-D-glucuronide exerts its effects through its interactions with β-glucuronidase. This enzyme catalyzes the hydrolysis of 4-Nitrophenyl-beta-D-glucuronide, resulting in the release of 4-nitrophenol and D-glucuronic acid . This reaction is a key step in the metabolism of glucuronides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl-beta-D-glucuronide can change over time. For example, the rate of the reaction catalyzed by β-glucuronidase can vary depending on the concentration of 4-Nitrophenyl-beta-D-glucuronide

Metabolic Pathways

4-Nitrophenyl-beta-D-glucuronide is involved in the metabolism of glucuronides. This metabolic pathway involves the enzyme β-glucuronidase, which catalyzes the hydrolysis of 4-Nitrophenyl-beta-D-glucuronide .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUILVWOWLUOEU-GOVZDWNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209670 | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10344-94-2, 60833-84-3 | |

| Record name | p-Nitrophenyl β-D-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10344-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenylglucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010344942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060833843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl β-D-glucopyranosiduronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

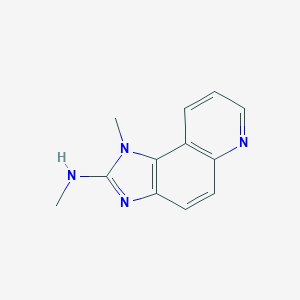

![3-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13716.png)

![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)